

An In-depth Technical Guide to 3'-Sialyllactose: From Discovery to Natural Sources

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Compound of Interest

Compound Name: 3'-Sialyllactose

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Abstract

This technical guide provides a comprehensive overview of **3'-Sialyllactose** (3'-SL), a prominent sialylated human milk oligosaccharide (HMO). It delves into the historical discovery of this crucial trisaccharide, details its primary natural sources with quantitative data, and offers in-depth experimental protocols for its isolation, purification, and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development interested in the biological significance and practical applications of **3'-Sialyllactose**.

Discovery and Historical Context

The journey to understanding **3'-Sialyllactose** is intertwined with the broader history of sialic acid and human milk oligosaccharide research. While Gunnar Blix and Ernst Klenk are credited with the discovery of sialic acids in the 1930s and 1940s from sources like bovine submaxillary mucin and brain glycolipids, the specific identification of individual sialylated oligosaccharides from milk followed.^[1]

Pioneering work in the mid-20th century on the carbohydrate fraction of human milk, initially termed "gynolactose," laid the groundwork for the isolation and characterization of numerous human milk oligosaccharides (HMOs).^{[2][3]} Research intensified after 1950, with a focus on

identifying the "bifidus factor" in human milk, which was observed to promote the growth of beneficial gut bacteria in infants.[2][3]

While a singular definitive publication marking the "discovery" of **3'-Sialyllactose** is not readily apparent in modern databases, the collective work of researchers like Richard Kuhn and Paul György in the 1950s and 1960s was instrumental in characterizing many HMOs, including sialylated forms.[1] Earlier literature often referred to sialylated lactose compounds as "neuramin-lactose." By the late 1960s, the biosynthesis of "neuramin lactose" in the rat mammary gland was being actively studied, indicating that its existence and basic structure were established by that time.[4][5] The systematic characterization of a multitude of HMOs, including the specific α 2-3 linkage of sialic acid to lactose, was a gradual process built upon the foundational work of these early pioneers in glycobiology.

Natural Sources of 3'-Sialyllactose

3'-Sialyllactose is a naturally occurring oligosaccharide, predominantly found in the milk of various mammals. Its concentration can vary significantly depending on the species, lactation stage, and even between individuals of the same species.

Human Milk

Human milk is the most significant natural source of **3'-Sialyllactose**, where it is one of the most abundant sialylated oligosaccharides.[6][7] Its concentration changes throughout lactation, with studies showing different trends. Some research indicates that the concentration of 3'-SL is relatively stable during the initial months of lactation, while other studies suggest an increase with the progression of lactation.[8][9]

Bovine Milk and Colostrum

Bovine milk and, in particular, colostrum, are also important natural sources of **3'-Sialyllactose**. [2] However, the concentration of 3'-SL in bovine milk is generally lower than in human milk.[2] Bovine colostrum, the first milk produced after calving, is significantly richer in sialylated oligosaccharides, including 3'-SL, compared to mature bovine milk.[5]

Other Mammalian Milk

3'-Sialyllactose has been identified in the milk of other mammals as well, including goats and mice.^{[6][10]} The concentrations in these sources are also variable.

Quantitative Data Summary

The following table summarizes the reported concentrations of **3'-Sialyllactose** in various natural sources. It is important to note that these values can vary based on the analytical methods used, the stage of lactation, and individual differences.

| Natural Source | Stage of Lactation | Concentration of 3'-Sialyllactose (mg/L) | Reference(s) |
|------------------|-------------------------------------|--|-----------------|
| Human Milk | Colostrum | 76 - 300 | ^[8] |
| Mature Milk | 76 - 300 | ^[8] | |
| - | Varies, can increase with lactation | ^[9] | |
| Bovine Milk | Mature Milk | Lower than human milk | ^[2] |
| Bovine Colostrum | Early Lactation | Significantly higher than mature milk | ^[5] |
| Goat Milk | - | Present, concentration varies | ^[6] |
| Mouse Milk | - | Present, concentration varies | ^[10] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of **3'-Sialyllactose** from natural sources, primarily milk and colostrum.

Isolation and Purification of 3'-Sialyllactose from Bovine Colostrum

This protocol is a synthesized methodology based on established techniques for the efficient isolation of sialyloligosaccharides.

Objective: To isolate and purify **3'-Sialyllactose** from bovine colostrum.

Materials:

- Frozen bovine colostrum
- Chloroform
- Methanol
- Deionized water
- Centrifuge
- Rotary evaporator
- Freeze-dryer
- Gel filtration chromatography column (e.g., Sephadex G-25)
- Anion-exchange chromatography column (e.g., Dowex 1x8)
- Elution buffers (e.g., pyridinium acetate gradient)
- Thin-layer chromatography (TLC) system for monitoring

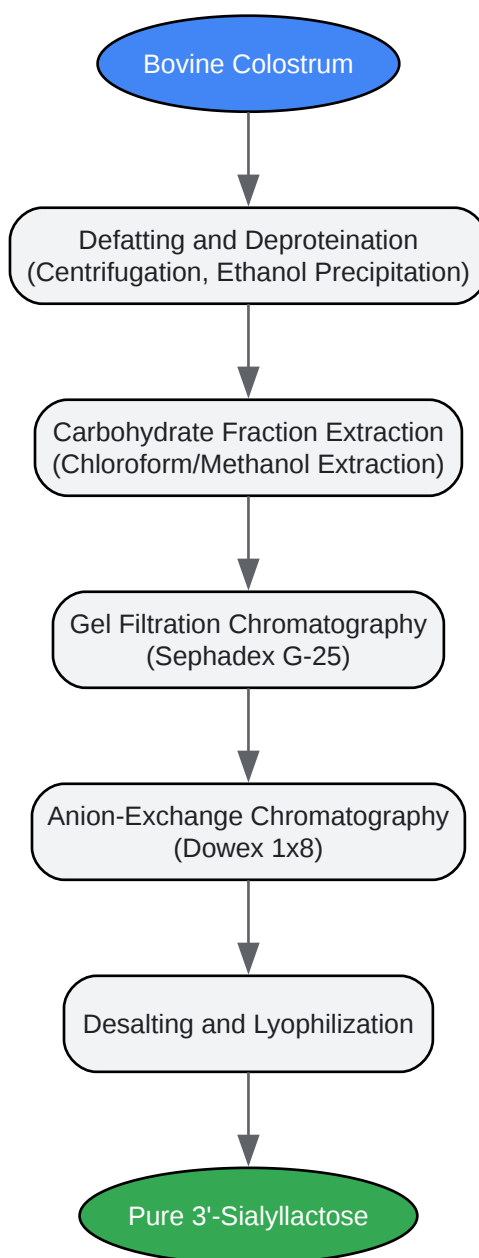
Procedure:

- Defatting and Deproteination:
 - Thaw frozen bovine colostrum at 4°C.
 - Centrifuge the colostrum at 10,000 x g for 30 minutes at 4°C to separate the fat layer.
 - Carefully remove the upper fat layer.

- To the skimmed milk, add cold ethanol to a final concentration of 60-70% (v/v) while stirring on ice to precipitate proteins.
- Allow the mixture to stand at 4°C for at least 2 hours.
- Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
- Collect the supernatant containing the oligosaccharides.
- Carbohydrate Fraction Extraction:
 - Concentrate the supernatant using a rotary evaporator at a temperature below 40°C.
 - To the concentrated solution, add four volumes of a chloroform/methanol mixture (2:1, v/v).
 - Mix thoroughly and centrifuge at 4,000 x g for 30 minutes at 4°C to separate the phases.
 - Collect the upper aqueous methanol phase, which contains the oligosaccharides.
 - Remove the methanol by rotary evaporation and dissolve the residue in deionized water.
 - Lyophilize the aqueous solution to obtain a crude carbohydrate powder.
- Gel Filtration Chromatography:
 - Dissolve the crude carbohydrate powder in a minimal amount of the gel filtration mobile phase (e.g., deionized water or a low concentration buffer).
 - Apply the sample to a Sephadex G-25 column pre-equilibrated with the same mobile phase.
 - Elute the oligosaccharides with the mobile phase, collecting fractions.
 - Monitor the fractions for carbohydrate content using a suitable method (e.g., phenol-sulfuric acid assay or TLC).
 - Pool the fractions containing the sialyloligosaccharides.

- Anion-Exchange Chromatography:
 - Apply the pooled sialyloligosaccharide fraction to a Dowex 1x8 (or similar) anion-exchange column in the acetate form.
 - Wash the column with deionized water to remove neutral oligosaccharides.
 - Elute the acidic oligosaccharides using a linear gradient of pyridinium acetate (e.g., 0 to 1 M).
 - Collect fractions and monitor for the presence of **3'-Sialyllactose** using TLC or HPLC.
 - Pool the fractions containing pure **3'-Sialyllactose**.
- Desalting and Lyophilization:
 - Desalt the purified **3'-Sialyllactose** fraction by passing it through a desalting column (e.g., Sephadex G-10) or by repeated lyophilization.
 - Lyophilize the final solution to obtain pure **3'-Sialyllactose** as a white powder.

Experimental Workflow for Isolation and Purification of **3'-Sialyllactose**



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Caption: Workflow for the isolation and purification of **3'-Sialyllactose**.

Quantitative Analysis of 3'-Sialyllactose in Human Milk by HPLC-MS/MS

This protocol outlines a validated method for the quantification of **3'-Sialyllactose** in human milk samples.[\[11\]](#)

Objective: To accurately quantify the concentration of **3'-Sialyllactose** in human milk using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

- Human milk samples
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- **3'-Sialyllactose** analytical standard
- Internal standard (e.g., labeled 3'-SL or a suitable structural analog)
- Centrifuge
- Vortex mixer
- HPLC system coupled to a tandem mass spectrometer (MS/MS)
- Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column

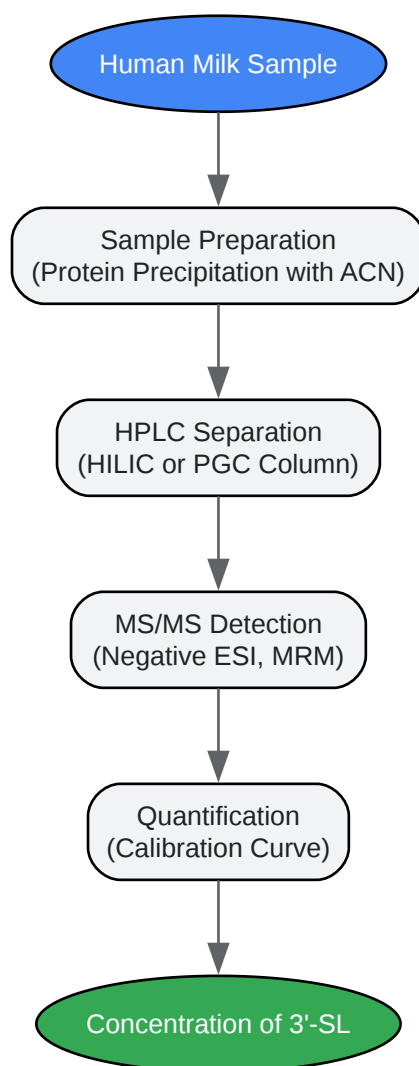
Procedure:

- Sample Preparation:
 - Thaw frozen human milk samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - To 100 μ L of human milk, add 400 μ L of cold acetonitrile containing the internal standard to precipitate proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully collect the supernatant for analysis.
- HPLC-MS/MS Analysis:
 - HPLC Conditions (Example using a HILIC column):
 - Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%), and gradually decrease to elute the polar oligosaccharides.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
 - MS/MS Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **3'-Sialyllactose** and the internal standard.
 - Example transition for 3'-SL: m/z 632.2 -> m/z 290.1 (corresponding to the loss of the lactose moiety)
 - Optimize cone voltage and collision energy for maximum sensitivity.
- Quantification:
 - Prepare a calibration curve using the **3'-Sialyllactose** analytical standard at various concentrations.

- Analyze the calibration standards, quality control samples, and unknown human milk samples using the established HPLC-MS/MS method.
- Calculate the concentration of **3'-Sialyllactose** in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Workflow for HPLC-MS/MS Quantification of **3'-Sialyllactose**



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Caption: Workflow for the quantitative analysis of **3'-Sialyllactose**.

Structural Characterization of 3'-Sialyllactose by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides.

Objective: To confirm the structure of purified **3'-Sialyllactose**, including the anomeric configuration and linkage of the sialic acid residue.

Materials:

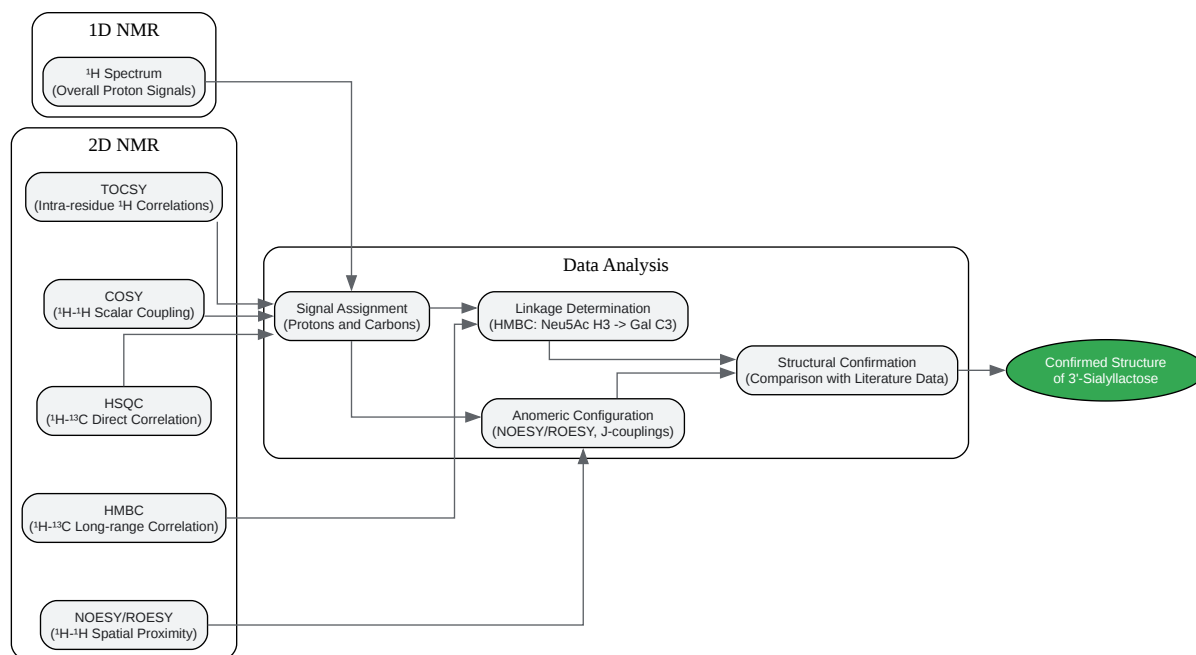
- Purified **3'-Sialyllactose** (lyophilized powder)
- Deuterium oxide (D₂O, 99.9%)
- NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe
- NMR tubes

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified **3'-Sialyllactose** in 0.5 mL of D₂O.
 - Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.
 - After the final dissolution in D₂O, transfer the sample to an NMR tube.
- NMR Data Acquisition:
 - Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.
 - Acquire two-dimensional (2D) NMR spectra to establish correlations and determine the structure:

- COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide residue.
- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single sugar ring).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the linkages between monosaccharide units.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps to determine the anomeric configuration and the spatial arrangement of the residues.
- Data Analysis and Structural Elucidation:
 - Process the NMR data using appropriate software.
 - Assign the proton and carbon signals for each monosaccharide residue (N-acetylneuraminic acid, galactose, and glucose) using the 2D correlation spectra.
 - The key HMBC correlation to confirm the 3'-linkage will be between the anomeric proton of N-acetylneuraminic acid (H3ax and H3eq) and the C3 of the galactose residue.
 - The NOESY/ROESY spectrum will show correlations between the anomeric proton of sialic acid and protons on the galactose residue, further confirming the linkage and stereochemistry.
 - Compare the obtained chemical shifts and coupling constants with literature values for **3'-Sialyllactose** to confirm the structure.

Logical Relationship for NMR Structural Elucidation



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Caption: Logical workflow for the structural elucidation of **3'-Sialyllactose** using NMR.

Conclusion

3'-Sialyllactose stands out as a key bioactive component of mammalian milk, with a rich history of discovery rooted in the early explorations of milk carbohydrates. Its prevalence in human milk underscores its potential importance in infant nutrition and development. The

methodologies outlined in this guide provide a robust framework for the isolation, quantification, and structural verification of 3'-SL, enabling further research into its biological functions and applications in food science and medicine. As our understanding of the profound impact of human milk oligosaccharides on health continues to grow, **3'-Sialyllactose** will undoubtedly remain a subject of intense scientific interest.

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